3-(Fluoromethyl)azepan-3-ol hydrochloride
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Overview
Description
3-(Fluoromethyl)azepan-3-ol hydrochloride is a chemical compound with the molecular formula C7H15ClFNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a fluoromethyl group and a hydroxyl group on the azepane ring imparts unique chemical properties to this compound. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)azepan-3-ol hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide or fluoromethyl sulfonates.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)azepan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
3-(Fluoromethyl)azepan-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)azepan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)azepan-3-ol hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)azepan-3-ol hydrochloride: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
3-(Hydroxymethyl)azepan-3-ol hydrochloride: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness
3-(Fluoromethyl)azepan-3-ol hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique biological interactions. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and binding affinity compared to its chloro, bromo, and hydroxymethyl analogs .
Properties
IUPAC Name |
3-(fluoromethyl)azepan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO.ClH/c8-5-7(10)3-1-2-4-9-6-7;/h9-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYJMJJJXFKKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)(CF)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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